molecular formula C12H17NO2 · HCl B1164691 Mexedrone (hydrochloride)

Mexedrone (hydrochloride)

Cat. No. B1164691
M. Wt: 243.7
InChI Key: CZHKRQUFWDRDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mexedrone (hydrochloride) is an analytical reference material that is structurally categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.

Scientific Research Applications

  • In Vitro Metabolic Profiling :

    • Mexedrone, a synthetic cathinone structurally related to mephedrone, has been studied for its in vitro metabolic profile using human liver microsomes and CYP450 isoforms. The primary phase I metabolic reactions of mexedrone include hydroxylation and N- and O-dealkylation, with significant involvement of CYP2C19, CYP2D6, and CYP1A2 isoforms. These findings are critical for identifying appropriate markers of mexedrone intake and understanding its metabolic pathways (Camuto et al., 2021).
  • Synthesis and Monoamine Transporter Activity :

    • Research on mexedrone has included the synthesis and analytical characterization of the substance and its N-methoxy positional isomer. This study explored their properties at dopamine, norepinephrine, and serotonin transporters, revealing mexedrone as a weak non-selective uptake blocker with low μM range IC50 values. This research provides valuable insights into the pharmacological profile of mexedrone (McLaughlin et al., 2017).
  • Cytotoxic and Mutagenic Effects :

    • The impact of mexedrone on DNA was investigated, showing its potential mutagenic effects on TK6 cells. This research fills a significant gap in understanding the genetic risk associated with exposure to synthetic cathinones like mexedrone (Lenzi et al., 2021).
  • Quantification without Reference Standard :

    • A study developed a 1H quantitative nuclear magnetic resonance (1H qNMR) method for mexedrone and its analogues, addressing the challenge of quantitative analysis in the absence of reference standards. This method is crucial for qualitative and quantitative assessments of substances like mexedrone (Zhao et al., 2021).
  • Binding to Monoamine Transporters :

    • Research on mexedrone included an investigation of its binding to dopamine, norepinephrine, and serotonin transporters. This study focused on the role of individual amino acid residues in this interaction, contributing to our understanding of how mexedrone and similar substances interact with these transporters (Senior et al., 2020).
  • Analytical Characterization of Synthetic Cathinones :

    • Mexedrone was part of a study on the analytical properties of four synthetic cathinone derivatives. The research provided critical data for the identification and chemical characterization of substances like mexedrone, enhancing our knowledge of new psychoactive substances (Qian et al., 2017).

properties

Product Name

Mexedrone (hydrochloride)

Molecular Formula

C12H17NO2 · HCl

Molecular Weight

243.7

InChI

InChI=1S/C12H17NO2.ClH/c1-9-4-6-10(7-5-9)12(14)11(13-2)8-15-3;/h4-7,11,13H,8H2,1-3H3;1H

InChI Key

CZHKRQUFWDRDIU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C(C(NC)COC)=O)C=C1.Cl

synonyms

3-methoxy-2-(methylamino)-1-(p-tolyl)propan-1-one, monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.